molecular formula C13H12ClN3O B1269970 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea CAS No. 50906-33-7

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Cat. No. B1269970
CAS RN: 50906-33-7
M. Wt: 261.7 g/mol
InChI Key: FSPSGXONYSJIKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, typically involves the reaction of aniline derivatives with isocyanates or carbodiimides under specific conditions. For instance, derivatives have been synthesized using one-pot methods from aniline and triphosgene, demonstrating the versatility and efficiency of these synthetic routes in creating complex urea structures (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of urea derivatives, including 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, is characterized by specific spatial arrangements of the bromophenyl and chlorophenyl groups. These groups are positioned in cis and trans configurations across the C—N bonds, which significantly influence the compound's molecular geometry and intermolecular interactions, as seen in crystallographic studies (B. Yamin, A. Mardi, 2003).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea derivatives often include N-chlorination and interactions with various reagents to form complex structures. The compound's chemical reactivity is highlighted by its ability to undergo transformations under mild conditions, leading to the formation of different functional groups and the enhancement of its chemical versatility (M. Sathe, H. N. Karade, M. P. Kaushik, 2007).

Physical Properties Analysis

The physical properties of urea derivatives, such as 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, can be assessed through their solubility, melting points, and crystal growth patterns. Studies on similar compounds demonstrate their solid-state characteristics and potential for application in various fields, including material science (Vincent Crasta, V. Ravindrachary, S. Lakshmi, S. Pramod, M. Shridar, J. S. Prasad, 2005).

Chemical Properties Analysis

The chemical properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea derivatives are influenced by their molecular structure, which affects their reactivity, stability, and interactions with other molecules. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential utility in various chemical processes (Sara S. E. Ghodsinia, B. Akhlaghinia, 2016).

Scientific Research Applications

Corrosion Inhibition

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea derivatives have been evaluated for their role in corrosion inhibition, particularly for mild steel in acidic environments. Studies have shown these compounds are efficient corrosion inhibitors, likely due to their ability to form a protective layer on the metal surface, thus preventing corrosion. This is primarily attributed to the adsorption of these molecules on the steel surface (Mistry, Patel, Patel, & Jauhari, 2011).

Insecticidal Effects

The compound's structure has been linked to inhibiting chitin synthesis in insect larvae, which is a significant mode of action for certain insecticides. This inhibition leads to defects in cuticle deposition, affecting the insect's development and survival (Deul, Jong, & Kortenbach, 1978).

Anti-Cancer Potential

N,N'-diarylureas, a category that includes 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, have shown potential as anti-cancer agents. They activate certain kinases and inhibit cancer cell proliferation, suggesting their utility in developing targeted anti-cancer therapies (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Cytokinin Activity in Plant Growth

In agricultural sciences, certain urea derivatives are studied for their cytokinin-like activity, which is essential for plant growth and development. Specific concentrations of these compounds have shown to be as active as known cytokinins, which can have implications in plant tissue culture and agriculture (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Polymerization Studies

The compound has been explored for its role in the polymerization of certain chemical structures. The ability of N-aryl-N′-pyridyl ureas to initiate polymerization and their impact on the thermal properties of the resulting polymers have been studied, indicating potential applications in materials science (Makiuchi, Sudo, & Endo, 2015).

Degradation Studies

Research on the degradation of antimicrobial compounds like triclosan and triclocarban has included 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. These studies focus on understanding how such compounds break down in different environmental conditions, which is crucial for assessing their environmental impact (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Nonlinear Optical Properties

This compound has been investigated for its electronic, optical, and nonlinear optical properties, suggesting potential applications in optoelectronics and device fabrication. The compound exhibits significant second and third harmonic generation, indicating its suitability for use in nonlinear optical devices (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-aminophenyl)-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPSGXONYSJIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351564
Record name 3-(4-aminophenyl)-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

CAS RN

50906-33-7
Record name N-(4-Aminophenyl)-N′-(4-chlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50906-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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